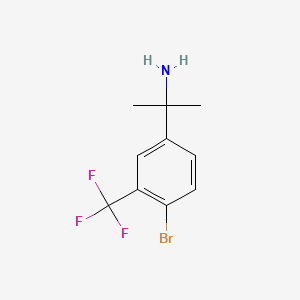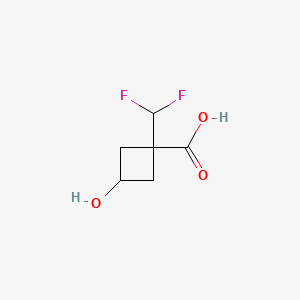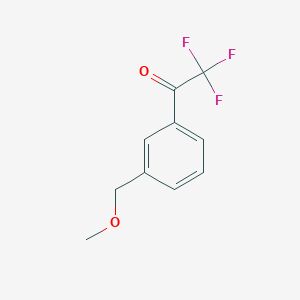
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(propan-2-yl)benzaldehyde with difluorocarbene, generated in situ from a difluoromethylene source such as difluoromethyltriphenylphosphonium bromide. The reaction is usually carried out in the presence of a strong base like potassium tert-butoxide under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Produces carboxylate salts or esters.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of substituted cyclopropane derivatives.
科学研究应用
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can stabilize its binding to enzymes or receptors. This leads to modulation of the target’s activity, which can be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-[4-(methyl)phenyl]cyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-[4-(ethyl)phenyl]cyclopropane-1-carboxylic acid
Uniqueness
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to other similar compounds.
属性
IUPAC Name |
2,2-difluoro-1-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c1-8(2)9-3-5-10(6-4-9)12(11(16)17)7-13(12,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDRLKYIJROSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8067356.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B8067362.png)






![2-[5-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8067409.png)

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile](/img/structure/B8067444.png)


